molecular formula C8H15NO B172468 N,N-diethylcyclopropanecarboxamide CAS No. 10374-28-4

N,N-diethylcyclopropanecarboxamide

Cat. No. B172468
CAS RN: 10374-28-4
M. Wt: 141.21 g/mol
InChI Key: VZLNARVNYHVMHK-UHFFFAOYSA-N
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Description

“N,N-diethylcyclopropanecarboxamide” is a chemical compound with the CAS Number: 10374-28-4 . It has a molecular weight of 141.21 and its IUPAC name is this compound .


Synthesis Analysis

The synthesis of “this compound” and its analogs has been described in several studies . These analogs were designed and synthesized starting from ®-epichlorohydrin via the key intermediate, an optically active cyclopropanecarboxamide derivative .


Molecular Structure Analysis

The three-dimensional structures of “this compound” have been obtained by different methods such as X-ray crystallographic analysis, usual MM2-calculations in vacuum, and MM2 calculations based on the nuclear Overhauser effect (NOE) data in D2O . These structures are similar and are in accord with the hypothesized structure .


Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow liquid . The storage temperature is +4°C .

Scientific Research Applications

Conformational Analysis in Drug Design

N,N-Diethylcyclopropanecarboxamide has been utilized in the conformational analysis of drug compounds. For instance, a study by Ono et al. (2002) explored the three-dimensional structures of a NMDA receptor antagonist, PPDC, which is a derivative of this compound. Their analysis was instrumental in understanding the conformational aspects of this compound, contributing to the design of novel biologically active molecules (Ono et al., 2002).

Synthesis of NMDA Receptor Antagonists

Another significant application is in the synthesis of NMDA receptor antagonists. A study by Kazuta et al. (2002) detailed the synthesis of PPDC derivatives, highlighting their potential as potent NMDA receptor antagonists. This research provides insights into the development of new classes of drugs targeting NMDA receptors (Kazuta et al., 2002).

Utility in Heterocyclic Chemistry

Dotsenko et al. (2019) discussed the role of compounds like this compound in the synthesis of various heterocycles through the Mannich reaction. This process is vital for creating compounds with potential biological activities, including antiviral and anti-inflammatory properties (Dotsenko et al., 2019).

Chemical Reactivity Studies

The chemical reactivity of derivatives of this compound has been a subject of study. Gaber et al. (2017) reviewed the progress in using N,N-dimethyl enaminones, related to this compound, as building blocks in heterocyclic chemistry. These compounds have shown promise in biomedical applications due to their biological relevance (Gaber et al., 2017).

Exploration in Polymer Chemistry

In the field of polymer chemistry, Li et al. (2009) conducted research on N,N-diethylacrylamide, a related compound, demonstrating its application in the synthesis of end-functional polymers. This study showcases the versatility of such compounds in creating materials with specific properties (Li et al., 2009).

Analytical Chemistry Applications

Huang and Tam-Chang (2010) reported on the fluorescence properties of derivatives of this compound, exploring their potential as fluorescence probes for detecting changes in acid, temperature, and solvent polarity. This illustrates the utility of these compounds in sensitive analytical techniques (Huang & Tam-Chang, 2010).

Mechanism of Action

“N,N-diethylcyclopropanecarboxamide” is a new class of potent N-methyl-D-aspartic acid (NMDA) receptor antagonist . It was designed based on a new method for restricting the conformation of compounds having a cyclopropane ring .

Safety and Hazards

“N,N-diethylcyclopropanecarboxamide” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area and avoid breathing dust/fumes .

Future Directions

“N,N-diethylcyclopropanecarboxamide” and its analogs have been identified as more potent NMDA receptor antagonists . The subtype selectivity of these analogs was investigated, and one of the analogs was found to inhibit certain subtypes of the NMDA receptor more strongly than others . These results suggest that this conformational restriction method is particularly effective in designing novel biologically active molecules .

properties

IUPAC Name

N,N-diethylcyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-3-9(4-2)8(10)7-5-6-7/h7H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZLNARVNYHVMHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408837
Record name N,N-diethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10374-28-4
Record name N,N-diethylcyclopropanecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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